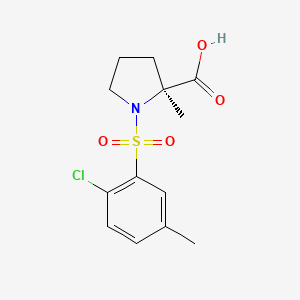![molecular formula C14H19N5O3S B7449967 N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline](/img/structure/B7449967.png)
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline binds to the ATP-binding site of BTK, thereby inhibiting its activity. BTK is a key component in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased BCR signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit BCR signaling and induce apoptosis in B-cells. In preclinical studies, this compound has also been shown to inhibit the proliferation of CLL cells and induce tumor regression in MCL and DLBCL models. This compound has also been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. This compound has also shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, this compound has some limitations as well. It is a selective inhibitor of BTK and may not be effective in all B-cell malignancies. This compound may also have off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for the development of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with CLL, MCL, and DLBCL. Further studies are needed to evaluate the optimal dosing and scheduling of this compound in these patients. Combination therapies with other agents, such as immune checkpoint inhibitors, are also being evaluated. Finally, the development of second-generation BTK inhibitors with improved potency and selectivity is an active area of research.
Méthodes De Synthèse
The synthesis of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline involves several steps, starting from commercially available starting materials. The key step involves the coupling of 4-morpholin-4-ylsulfonyl chloride with N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline in the presence of a base. The resulting intermediate is then reacted with a suitable amine to yield this compound.
Applications De Recherche Scientifique
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to inhibit BCR signaling and induce apoptosis in B-cells.
Propriétés
IUPAC Name |
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18-11-16-14(17-18)10-15-12-2-4-13(5-3-12)23(20,21)19-6-8-22-9-7-19/h2-5,11,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUAKPCNVJISMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CNC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(cyclohexylmethyl)-N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7449893.png)

![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)
![3-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7449927.png)
![5-[2-Hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7449929.png)

![N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B7449945.png)
![3-[2-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-methylamino]-2-oxoethyl]benzoic acid](/img/structure/B7449953.png)
![5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole](/img/structure/B7449956.png)
![2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid](/img/structure/B7449962.png)
![4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide](/img/structure/B7449974.png)
![N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449979.png)
